molecular formula C21H16O3 B8124905 9-Benzyl-9H-xanthene-9-carboxylic acid

9-Benzyl-9H-xanthene-9-carboxylic acid

Cat. No.: B8124905
M. Wt: 316.3 g/mol
InChI Key: JSCAKGBCEXUGCT-UHFFFAOYSA-N
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Description

9-Benzyl-9H-xanthene-9-carboxylic acid is a chemical compound with the molecular formula C21H16O3 It belongs to the xanthene family, which is characterized by a tricyclic structure containing oxygen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-9H-xanthene-9-carboxylic acid typically involves the reaction of xanthene derivatives with benzyl halides under basic conditions. One common method is the Friedel-Crafts alkylation, where xanthene is reacted with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced xanthene derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents. Typical reagents include nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized xanthene derivatives.

    Reduction: Reduced xanthene derivatives.

    Substitution: Substituted xanthene derivatives with various functional groups.

Scientific Research Applications

9-Benzyl-9H-xanthene-9-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex xanthene derivatives and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and fluorescent materials due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 9-Benzyl-9H-xanthene-9-carboxylic acid involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the xanthene scaffold.

Comparison with Similar Compounds

    Xanthene-9-carboxylic acid: A simpler derivative without the benzyl group.

    9-Methyl-9H-xanthene-9-carboxylic acid: A methyl-substituted derivative.

    9-Phenyl-9H-xanthene-9-carboxylic acid: A phenyl-substituted derivative.

Uniqueness: 9-Benzyl-9H-xanthene-9-carboxylic acid is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets.

Properties

IUPAC Name

9-benzylxanthene-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O3/c22-20(23)21(14-15-8-2-1-3-9-15)16-10-4-6-12-18(16)24-19-13-7-5-11-17(19)21/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCAKGBCEXUGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2(C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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